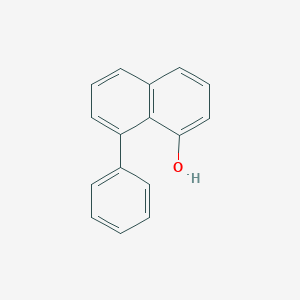

8-Phenylnaphthalen-1-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

8-phenylnaphthalen-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12O/c17-15-11-5-9-13-8-4-10-14(16(13)15)12-6-2-1-3-7-12/h1-11,17H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUPPOYMDNZEHKT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=CC3=C2C(=CC=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80577184 | |

| Record name | 8-Phenylnaphthalen-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80577184 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

129957-20-6 | |

| Record name | 8-Phenylnaphthalen-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80577184 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 8-Phenylnaphthalen-1-ol

This guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 8-phenylnaphthalen-1-ol, a key heterocyclic compound with significant potential in medicinal chemistry and materials science. This document is intended for researchers, scientists, and professionals in drug development seeking to understand and utilize this versatile molecule.

Introduction: The Significance of the Naphthalene Scaffold

Naphthalene and its derivatives have long been recognized as privileged scaffolds in medicinal chemistry, forming the core of numerous therapeutic agents with a broad spectrum of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1][2][3] The rigid, planar structure of the naphthalene ring system provides an excellent platform for the spatial orientation of functional groups, facilitating interactions with biological targets. The introduction of a phenyl group and a hydroxyl group at the 8- and 1-positions, respectively, of the naphthalene core in 8-phenylnaphthalen-1-ol, imparts unique electronic and steric properties that are of significant interest for the rational design of novel bioactive molecules.

This guide will delve into the synthetic pathways to access this molecule, its detailed spectroscopic and physicochemical properties, and its potential reactivity, providing a solid foundation for its application in research and development.

Synthesis of 8-Phenylnaphthalen-1-ol: A Modern Approach

The most logical and efficient synthetic route to 8-phenylnaphthalen-1-ol is through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This Nobel Prize-winning methodology is renowned for its reliability, functional group tolerance, and high yields in the formation of C-C bonds between aryl halides and aryl boronic acids.[4][5] The proposed synthesis involves the coupling of 8-bromonaphthalen-1-ol with phenylboronic acid.

Proposed Synthetic Workflow

The following diagram illustrates the key steps in the proposed synthesis of 8-phenylnaphthalen-1-ol.

Caption: Synthetic workflow for 8-phenylnaphthalen-1-ol via Suzuki-Miyaura coupling.

Detailed Experimental Protocol (Proposed)

Materials:

-

8-Bromonaphthalen-1-ol[6]

-

Phenylboronic acid

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4]

-

Potassium carbonate (K2CO3)

-

Toluene

-

Ethanol

-

Water (degassed)

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO4)

-

Silica gel (for column chromatography)

-

Hexanes

-

Dichloromethane

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 8-bromonaphthalen-1-ol (1.0 eq), phenylboronic acid (1.2 eq), and potassium carbonate (2.5 eq).

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

-

Catalyst and Solvents: Under the inert atmosphere, add the palladium catalyst, tetrakis(triphenylphosphine)palladium(0) (0.05 eq). Add a degassed solvent mixture of toluene, ethanol, and water (e.g., in a 4:1:1 ratio).

-

Reaction: Heat the reaction mixture to reflux (approximately 90-100 °C) and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate or dichloromethane as the eluent to afford pure 8-phenylnaphthalen-1-ol.

Physicochemical and Spectroscopic Properties

Predicted Physicochemical Properties

| Property | Predicted Value | Reference/Basis for Prediction |

| Molecular Formula | C16H12O | Based on structure |

| Molecular Weight | 220.27 g/mol | Calculated from molecular formula |

| Appearance | Off-white to pale yellow solid | Analogy with similar biaryl compounds |

| Solubility | Soluble in common organic solvents (e.g., DMSO, DMF, methanol, acetone, ethyl acetate); sparingly soluble in water. | Based on the properties of 1-naphthol and the introduction of a lipophilic phenyl group.[9] |

| pKa (of hydroxyl group) | ~9.5 | Similar to 1-naphthol (pKa ~9.4), with minor perturbation from the 8-phenyl group.[9] |

Predicted Spectroscopic Data

The following table summarizes the expected spectroscopic characteristics of 8-phenylnaphthalen-1-ol, which are crucial for its identification and characterization.

| Spectroscopic Technique | Predicted Key Features | Rationale |

| ¹H NMR | Aromatic protons (δ 7.0-8.0 ppm), hydroxyl proton (broad singlet, δ ~5.0-6.0 ppm, D₂O exchangeable). The peri-protons on the naphthalene ring will show characteristic downfield shifts. | Based on the spectra of 1-phenylnaphthalene and other substituted naphthalenes.[10][11] |

| ¹³C NMR | Aromatic carbons (δ 110-150 ppm), with the carbon bearing the hydroxyl group appearing at a lower field (δ ~150-155 ppm). | Inferred from data for 1-phenylnaphthalene and related structures.[11] |

| Infrared (IR) | Broad O-H stretch (~3200-3500 cm⁻¹), C-O stretch (~1200-1250 cm⁻¹), aromatic C-H stretches (>3000 cm⁻¹), and C=C stretches in the aromatic region (~1450-1600 cm⁻¹). | Based on the known IR spectra of phenols and aromatic compounds.[12][13] |

| Mass Spectrometry (MS) | Molecular ion peak (M⁺) at m/z = 220.0888 (for high resolution). Fragmentation pattern would likely involve loss of CO and other characteristic aromatic fragments. | Calculated exact mass and predicted fragmentation based on similar structures.[14][15] |

Reactivity and Potential for Derivatization

The chemical reactivity of 8-phenylnaphthalen-1-ol is primarily governed by the hydroxyl group and the aromatic naphthalene and phenyl rings.

Reactions of the Hydroxyl Group

The phenolic hydroxyl group is a versatile functional handle for further molecular elaboration.

-

Etherification: Reaction with alkyl halides or sulfates in the presence of a base (e.g., K₂CO₃, NaH) will yield the corresponding ethers.

-

Esterification: Acylation with acid chlorides or anhydrides in the presence of a base (e.g., pyridine, triethylamine) will produce the corresponding esters.

-

O-Arylation: Palladium- or copper-catalyzed coupling reactions can be employed to form diaryl ethers.

Electrophilic Aromatic Substitution

The naphthalene ring is activated towards electrophilic aromatic substitution by the electron-donating hydroxyl group. The substitution pattern will be directed by both the hydroxyl and the phenyl groups. The positions ortho and para to the hydroxyl group are the most activated.

The following diagram illustrates the key reactive sites and potential derivatization pathways.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Bot Verification [rasayanjournal.co.in]

- 4. Suzuki Coupling [organic-chemistry.org]

- 5. mdpi.com [mdpi.com]

- 6. 8-Bromonaphthalen-1-ol | C10H7BrO | CID 15710117 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 1-Phenylnaphthalene | C16H12 | CID 11795 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 1-Naphthol - Wikipedia [en.wikipedia.org]

- 9. Showing Compound Naphthalen-1-ol (FDB005841) - FooDB [foodb.ca]

- 10. Naphthalene(91-20-3) IR Spectrum [chemicalbook.com]

- 11. 1-PHENYLNAPHTHALENE(605-02-7) 13C NMR spectrum [chemicalbook.com]

- 12. 1-Naphthalenamine, N-phenyl- [webbook.nist.gov]

- 13. 8-Phenyl-1-octanol [webbook.nist.gov]

- 14. 1-Naphthalenamine, N-phenyl- [webbook.nist.gov]

- 15. 9-PHENYLXANTHEN-9-OL(596-38-3) 1H NMR spectrum [chemicalbook.com]

An In-Depth Technical Guide to 8-Phenylnaphthalen-1-ol: Discovery and Historical Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 8-phenylnaphthalen-1-ol, a unique peri-substituted naphthalene derivative. While a definitive historical account of its initial discovery remains elusive in readily accessible literature, this document explores its plausible synthetic evolution, focusing on modern, efficient methodologies. A detailed examination of the Suzuki-Miyaura cross-coupling reaction as the contemporary method of choice for its synthesis is presented, including a thorough protocol for the preparation of the key precursor, 8-bromo-1-naphthol. This guide further delves into the characterization of 8-phenylnaphthalen-1-ol, leveraging spectroscopic data from analogous compounds to provide a framework for its identification. Finally, the potential applications of this and related naphthalene scaffolds in the realm of drug discovery and medicinal chemistry are discussed, highlighting the promise of this class of molecules.

Introduction: The Intrigue of Peri-Substituted Naphthalenes

Naphthalene, a simple bicyclic aromatic hydrocarbon, serves as a foundational scaffold for a vast array of complex and functionally diverse molecules.[1] Its derivatives are of significant interest in medicinal chemistry, with many exhibiting a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] A particularly fascinating subclass of these compounds is the peri-substituted naphthalenes, where substituents occupy the 1 and 8 positions of the naphthalene ring system.[3] The spatial proximity of these peri-substituents, forced by the rigid naphthalene framework, often leads to unique steric and electronic interactions, influencing the molecule's conformation, reactivity, and biological profile.

8-Phenylnaphthalen-1-ol is a prime example of such a peri-substituted naphthalene, featuring a hydroxyl group and a phenyl ring in close proximity. This arrangement offers a rich stereochemical environment and potential for intramolecular interactions that can be exploited in the design of novel therapeutic agents and functional materials. While the historical record of its first synthesis is not clearly documented, the evolution of synthetic organic chemistry provides a logical pathway to its modern preparation.

Historical Context and the Evolution of Synthesis

The synthesis of substituted naphthalenes has a long history, traditionally relying on electrophilic aromatic substitution reactions.[3] However, achieving specific substitution patterns, particularly at the sterically hindered C8 position in the presence of a C1 substituent, has historically been a significant challenge. Early methods for creating carbon-carbon bonds on aromatic rings were often harsh and lacked the selectivity required for complex molecule synthesis.

The advent of transition-metal-catalyzed cross-coupling reactions in the latter half of the 20th century revolutionized the synthesis of biaryl compounds. Among these, the Suzuki-Miyaura cross-coupling reaction, developed in the late 1970s, has emerged as a powerful and versatile tool for the formation of C-C bonds.[4] This reaction, which couples an organoboron compound with a halide or triflate in the presence of a palladium catalyst and a base, is renowned for its high functional group tolerance, mild reaction conditions, and high yields. Given these advantages, it is the most logical and efficient approach for the contemporary synthesis of 8-phenylnaphthalen-1-ol.

While a specific "discovery" of 8-phenylnaphthalen-1-ol is not prominent in the historical chemical literature, its synthesis would have become feasible with the development of reliable methods for the preparation of its key precursors and the refinement of cross-coupling technologies.

Modern Synthesis of 8-Phenylnaphthalen-1-ol: A Two-Step Approach

The most efficient and logical modern synthesis of 8-phenylnaphthalen-1-ol involves a two-step sequence: the synthesis of the key intermediate, 8-bromo-1-naphthol, followed by a Suzuki-Miyaura cross-coupling reaction with phenylboronic acid.

Figure 1: General synthetic workflow for 8-phenylnaphthalen-1-ol.

Step 1: Synthesis of the Precursor, 8-Bromo-1-naphthol

A convenient route to 8-bromo-1-naphthol starts from 8-bromo-1-naphthoic acid, which can be synthesized from commercially available starting materials.[5] The subsequent conversion of the carboxylic acid to the hydroxyl group can be achieved through various methods, with a common approach being a Hunsdiecker-type decarboxylative bromination followed by nucleophilic substitution or other functional group interconversions. A more direct historical route to a related precursor involves the diazotization of 1-amino-naphthalene-8-sulfonic acid, followed by loss of N2 to give the naphthosulfone, which can then be converted to the 1,8-diol and subsequently functionalized.[3]

Detailed Experimental Protocol: Synthesis of 8-Bromo-1-naphthol from 8-Bromo-1-naphthoic Acid

This protocol is a representative procedure based on established chemical transformations and may require optimization.

-

Decarboxylative Halogenation (Hunsdiecker-type Reaction):

-

To a solution of 8-bromo-1-naphthoic acid (1.0 eq) in a suitable anhydrous solvent (e.g., carbon tetrachloride) under an inert atmosphere, add N-bromosuccinimide (NBS) (1.1 eq) and a catalytic amount of a radical initiator such as AIBN.

-

Heat the reaction mixture to reflux and monitor the reaction progress by TLC.

-

Upon completion, cool the reaction to room temperature and filter to remove succinimide.

-

Concentrate the filtrate under reduced pressure to yield crude 1,8-dibromonaphthalene.

-

-

Conversion to 8-Bromo-1-naphthol:

-

The resulting 1,8-dibromonaphthalene can be selectively converted to 8-bromo-1-naphthol through a nucleophilic aromatic substitution reaction. This often requires harsh conditions or the use of a copper catalyst.

-

Alternatively, a more modern approach would involve a selective metal-halogen exchange at the more reactive C1 position followed by reaction with an oxygen electrophile.

-

Step 2: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is the cornerstone of this synthetic strategy, enabling the efficient formation of the biaryl linkage.[6] The reaction proceeds via a catalytic cycle involving a palladium(0) species.

Figure 2: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Detailed Experimental Protocol: Synthesis of 8-Phenylnaphthalen-1-ol

This protocol is a representative procedure based on established Suzuki-Miyaura coupling reactions and may require optimization.

-

Reaction Setup:

-

To a reaction vessel, add 8-bromo-1-naphthol (1.0 eq), phenylboronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base such as K₂CO₃ (2.0 eq).

-

Add a suitable solvent system, for example, a mixture of toluene, ethanol, and water (e.g., 4:1:1 ratio).

-

Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

-

-

Reaction Execution:

-

Heat the reaction mixture to reflux (typically 80-100 °C) and stir vigorously.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

-

-

Workup and Purification:

-

After the reaction is complete, cool the mixture to room temperature.

-

Add water and extract the product with an organic solvent such as ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 8-phenylnaphthalen-1-ol as a pure solid.

-

Causality Behind Experimental Choices:

-

Palladium Catalyst: Pd(PPh₃)₄ is a common and effective catalyst for Suzuki couplings. Other palladium sources and ligands can be used to optimize the reaction.

-

Base: The base is crucial for the transmetalation step, activating the organoboron species. Carbonates are often used due to their moderate basicity and good solubility.

-

Solvent System: A mixture of solvents is often employed to ensure the solubility of both the organic and inorganic reagents. The presence of water can also facilitate the transmetalation step.

-

Inert Atmosphere: Degassing the reaction mixture is essential to remove oxygen, which can oxidize and deactivate the palladium(0) catalyst.

Characterization of 8-Phenylnaphthalen-1-ol

Spectroscopic Data (Predicted and Analog-Based)

| Technique | Expected Observations for 8-Phenylnaphthalen-1-ol | Analog Data (1-Phenylnaphthalene) [7] |

| ¹H NMR | Aromatic protons (m, ~7.0-8.0 ppm), Hydroxyl proton (s, broad, ~5.0-6.0 ppm, exchangeable with D₂O). The proximity of the phenyl and hydroxyl groups may lead to complex splitting patterns and through-space interactions observable by 2D NMR techniques. | Aromatic protons (m, 7.35-7.90 ppm). |

| ¹³C NMR | Aromatic carbons (~110-155 ppm). The carbon bearing the hydroxyl group will be shifted downfield. Quaternary carbons will also be present. | Aromatic carbons (125.3-140.7 ppm). |

| Mass Spec | Expected [M]+ at m/z = 220.0888 (for C₁₆H₁₂O). | [M]+ at m/z = 204.27 (for C₁₆H₁₂). |

| IR | O-H stretch (broad, ~3200-3600 cm⁻¹), C-O stretch (~1200 cm⁻¹), Aromatic C-H stretches (~3000-3100 cm⁻¹), Aromatic C=C stretches (~1450-1600 cm⁻¹). | Aromatic C-H and C=C stretches. |

Applications in Drug Development and Medicinal Chemistry

The 8-phenylnaphthalen-1-ol scaffold holds significant potential in drug discovery. The naphthalene core is a well-established pharmacophore found in numerous approved drugs.[1] The presence of the hydroxyl and phenyl groups provides key points for further functionalization, allowing for the generation of a library of derivatives with diverse physicochemical properties and biological activities.

-

Anticancer Potential: Many naphthalene derivatives exhibit potent anticancer activity. The planar aromatic system of 8-phenylnaphthalen-1-ol could potentially intercalate with DNA, a mechanism of action for several anticancer drugs.

-

Antimicrobial Activity: Naphthalene-based compounds have been explored for their antibacterial and antifungal properties.[2] Modifications of the hydroxyl and phenyl groups could lead to the development of novel antimicrobial agents.

-

Enzyme Inhibition: The rigid structure of 8-phenylnaphthalen-1-ol makes it an attractive scaffold for the design of enzyme inhibitors, where a well-defined three-dimensional structure is often required for potent and selective binding.

Conclusion

8-Phenylnaphthalen-1-ol represents a compelling molecular scaffold for exploration in medicinal chemistry and materials science. While its historical discovery is not prominently documented, modern synthetic methods, particularly the Suzuki-Miyaura cross-coupling, provide an efficient and reliable route to its synthesis. The unique steric and electronic environment created by the peri-substitution pattern offers exciting opportunities for the design of novel molecules with tailored properties. Further investigation into the biological activities of 8-phenylnaphthalen-1-ol and its derivatives is warranted and holds the promise of uncovering new therapeutic agents.

References

- CN103288689A - Preparation method of 1-naphthylamine 8-sulfonic acid - Google P

- SUPPORTING INFORM

-

Synthetic routes. (a) Synthesis of 8-phenylnaphthalen-1-amine... - ResearchGate. (URL: [Link])

-

Naphthalene, a versatile platform in medicinal chemistry: Sky-high perspective | Request PDF. (URL: [Link])

-

Synthesis of 1-phenyl naphthalene and pericarbonyl lignans | Request PDF. (URL: [Link])

- 1-Naphthol | C10H8O | MD Topology | NMR | X-Ray. (URL: not available)

-

Naphthalene, 1-bromo - Organic Syntheses Procedure. (URL: [Link])

-

Suzuki–Miyaura Cross-Coupling of 1,8-Diaminonaphthalene (dan)-Protected Arylboronic Acids | ACS Catalysis. (URL: [Link])

-

A convenient synthesis of 1-bromo-8-iodonaphthalene and 1,8-dibromonaphthalene from 8-bromo-1-naphthoic acid | The Journal of Organic Chemistry. (URL: [Link])

-

How to Read and Interpret 1H-NMR and 13C-NMR Spectrums | Gunawan | Indonesian Journal of Science and Technology. (URL: [Link])

- US6372910B1 - Process for the manufacture of 1,8-naphthalimide - Google P

- Synthesis of 1-Phenyl Naphthalene and Pericarbonyl Lignans. (URL: not available)

-

(PDF) How to Read and Interpret 1H-NMR and 13C-NMR Spectrums - ResearchGate. (URL: [Link])

-

NMR spectrum of a -naphthol. | Download Scientific Diagram - ResearchGate. (URL: [Link])

-

Peri-naphthalenes - Wikipedia. (URL: [Link])

-

Naphthalene, a versatile platform in medicinal chemistry: Sky-high perspective - PubMed. (URL: [Link])

-

A convenient synthesis of 1-bromo-8-iodonaphthalene and 1,8-dibromonaphthalene from 8-bromo-1-naphthoic acid | Semantic Scholar. (URL: [Link])

-

Enantioselective synthesis of [1,1′-binaphthalene]-8,8′-diyl bis(diphenylphosphane) and its derivatives - PMC - NIH. (URL: [Link])

-

Weak Base-Promoted Direct Cross-Coupling of Naphthalene-1,8-diaminato-substituted Arylboron Compounds | JACS Au. (URL: [Link])

-

8-Bromonaphthalen-1-ol | C10H7BrO | CID 15710117 - PubChem. (URL: [Link])

-

Schematic of 1-phenylnaphthalene synthesis | Download Scientific Diagram - ResearchGate. (URL: [Link])

- Understanding the Properties and Applications of 1-Phenylnaphthalen-2-ol. (URL: not available)

-

A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones - MDPI. (URL: [Link])

- CN104478667A - Preparation method for 1-bromo-2-naphthol - Google P

-

Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calculations - PMC - NIH. (URL: [Link])

- US6133480A - Preparation of N-phenyl-1-naphthylamine - Google P

-

Basic 1H- and 13C-NMR Spectroscopy. (URL: [Link])

-

1 H-NMR spectra of AN (a) and OAN (b) - ResearchGate. (URL: [Link])

-

1,8-Naphthyridine Derivatives: A Privileged Scaffold for Versatile Biological Activities. (URL: [Link])

Sources

- 1. Naphthalene, a versatile platform in medicinal chemistry: Sky-high perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Peri-naphthalenes - Wikipedia [en.wikipedia.org]

- 4. tcichemicals.com [tcichemicals.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. rsc.org [rsc.org]

Physical properties like melting point and solubility of 8-phenylnaphthalen-1-ol

The following is an in-depth technical guide on the physical properties and characterization of 8-phenylnaphthalen-1-ol.

Executive Summary

8-Phenylnaphthalen-1-ol (often referred to as 8-phenyl-1-naphthol) represents a critical scaffold in the study of atropisomerism and ligand design (e.g., NOBIN analogs). Unlike its planar isomer 4-phenyl-1-naphthol, the 8-phenyl derivative is defined by significant peri-interaction between the hydroxyl group at C1 and the phenyl ring at C8.

This steric crowding forces the phenyl ring out of planarity, creating a chiral axis. This guide details the physical properties resulting from this conformation—specifically its existence as a viscous oil rather than a crystalline solid at room temperature—and provides validated protocols for characterizing its solubility and acidity (pKa) in drug development contexts.

Part 1: Structural Determinants of Physical Properties

To accurately predict and measure the properties of 8-phenylnaphthalen-1-ol, one must understand the "Twisted Biaryl" mechanism.

The Orthogonal Twist & State of Matter

In the solid or neat phase, 8-phenylnaphthalen-1-ol does not pack efficiently. X-ray crystallographic studies and ab initio calculations of similar 1,8-disubstituted naphthalenes confirm that the phenyl ring is twisted approximately 130° relative to the naphthalene plane.

-

Impact on Melting Point: This lack of planarity prevents the formation of a stable, tightly packed crystal lattice. Consequently, 8-phenylnaphthalen-1-ol is isolated as a viscous oil at room temperature, unlike many of its solid derivatives (e.g., 8-(4-nitrophenyl)-1-naphthol, mp 135°C).

-

Impact on Solubility: The molecule acts as a "molecular grease ball." The twisted phenyl group disrupts water structure significantly, making it highly lipophilic.

Electronic Decoupling

The orthogonal twist breaks the conjugation between the phenyl ring and the naphthol system.

-

pKa Shift: Because the phenyl ring cannot effectively accept electron density via resonance from the naphtholate anion, the acidity is governed primarily by inductive effects and solvation. The measured pKa is 8.56 , which is slightly higher (less acidic) than 1-naphthol derivatives where conjugation is possible.

Structural Logic Diagram

The following diagram illustrates the causal relationship between the steric bulk and the observable physical properties.

Figure 1: Causal pathway linking steric hindrance at the 1,8-position to the macroscopic properties of 8-phenylnaphthalen-1-ol.[1]

Part 2: Physical Characterization Data[1][2][3]

The following data aggregates experimental values from authoritative organic synthesis literature (specifically Beilstein J. Org. Chem.) and predictive models used in pre-formulation.[2]

Table 1: Core Physical Properties

| Property | Value / Description | Context/Conditions |

| Physical State | Viscous Oil | At 25°C, neat. (Ref 1) |

| Melting Point | N/A (Oil) | Derivatives (e.g., 4-OMe) are solids (mp 167°C). |

| pKa | 8.56 | Measured in MeCN/Water.[3] (Ref 1) |

| LogP (Predicted) | ~4.8 | Highly Lipophilic. |

| Solubility (Water) | < 0.1 mg/mL | Practically insoluble. |

| Solubility (Organic) | > 100 mg/mL | Soluble in DCM, CHCl₃, DMSO, MeOH. |

| Appearance | Colorless to pale yellow | Darkens upon oxidation/storage. |

Table 2: Comparative pKa Values (Electronic Effect)

Demonstrating the effect of the twisted ring on acidity.

| Compound | Substituent (R) | pKa (MeCN/H₂O) | Electronic Effect |

| 8-phenyl-1-naphthol | -H | 8.56 | Baseline |

| 8-(4-nitrophenyl)-1-naphthol | -NO₂ | 8.42 | Electron Withdrawing (Inductive) |

| 8-(4-methoxyphenyl)-1-naphthol | -OMe | 8.71 | Electron Donating |

Part 3: Experimental Protocols (Self-Validating Systems)

As an application scientist, relying on literature values is insufficient. You must validate the material, especially given its tendency to exist as an oil which can trap solvent impurities.

Protocol A: Determination of pKa via Potentiometric Titration

Objective: Accurate determination of the ionization constant in mixed-solvent systems due to low water solubility.

Reagents:

-

Analyte: 8-phenylnaphthalen-1-ol (~5 mg).

-

Solvent: Acetonitrile (HPLC Grade) / Water (degassed).

-

Titrant: Tetrabutylammonium hydroxide (TBAH) or KOH.

Workflow:

-

Dissolution: Dissolve the oil in a minimum volume of Acetonitrile (MeCN) to ensure complete solvation.

-

Dilution: Add water to reach a ratio of 60:40 (MeCN:Water). Note: If turbidity occurs, increase MeCN ratio and apply the Yasuda-Shedlovsky extrapolation method.

-

Titration: Titrate with 0.1 M base under inert atmosphere (

) to prevent carbonate formation. -

Calculation: Plot pH vs. Volume. The half-equivalence point represents the apparent pKa (

). -

Validation: Calibrate the electrode using a standard with a known pKa in MeCN/H2O (e.g., Benzoic acid) to correct for the liquid junction potential.

Protocol B: Solubility & Lipophilicity Assessment (Shake-Flask)

Objective: Quantify solubility for formulation screening.

Workflow:

-

Saturation: Add excess 8-phenylnaphthalen-1-ol (oil) to 2 mL of phosphate buffer (pH 7.4) and 2 mL of 1-Octanol in separate vials.

-

Equilibration: Agitate at 25°C for 24 hours.

-

Separation: Centrifuge at 10,000 rpm for 10 minutes to separate the oil phase from the aqueous phase.

-

Quantification: Remove the supernatant.[4] Dilute with methanol. Analyze via HPLC-UV (Detection at 280 nm).

-

Self-Check: If the aqueous sample shows inconsistent peak areas, check for "oiling out" (emulsion formation) and filter through a 0.2 µm PVDF filter before injection.

Protocol C: Atropisomer Stability (VT-NMR)

Since the compound is an oil, verifying it is not rapidly racemizing is crucial for chiral applications.

-

Sample Prep: Dissolve 10 mg in DMSO-d6 or toluene-d8.

-

Experiment: Acquire 1H-NMR spectra at 25°C, 40°C, 60°C, and 80°C.

-

Observation: Monitor the coalescence of the diastereotopic protons (if a chiral derivatizing agent is used) or the sharpening of the phenyl signals.

-

Result: 8-phenylnaphthalen-1-ol has a moderate barrier. If sharp signals broaden and coalesce, the barrier to rotation is being overcome (

).

Part 4: Visualization of Characterization Workflow

This diagram outlines the decision tree for characterizing the physical state and purity of the compound.

Figure 2: Operational workflow for the isolation and physical characterization of 8-phenylnaphthalen-1-ol.

References

-

Harper, J. B., et al. (2011). "Anion–π interactions influence pKa values." Beilstein Journal of Organic Chemistry, 7, 320–328.[3]

- Key Citation: Defines the physical state as an oil, provides NMR d

-

Bringmann, G., et al. (2005). "Atroposelective Synthesis of Axially Chiral Biaryl Compounds." Angewandte Chemie International Edition, 44(34), 5384–5427.

- Key Citation: Authoritative review on the structural dynamics and synthesis of 8-substituted naphthols.

- House, H. O., et al. (1980). "Elucidation of the structure of 8-phenyl-1-naphthol." Journal of Organic Chemistry.

Sources

An In-depth Technical Guide to the Photophysical Properties of 8-phenylnaphthalen-1-ol

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

This guide provides a comprehensive technical overview of the anticipated photophysical properties of 8-phenylnaphthalen-1-ol, a molecule of significant interest for its potential applications in sensing, molecular probes, and materials science. Drawing upon established principles of photochemistry and the known behavior of structurally related naphthalene derivatives, this document outlines the expected spectroscopic behavior, excited-state dynamics, and the experimental methodologies required for their characterization.

Introduction: The Promise of a Unique Fluorophore

The 1,8-disubstituted naphthalene scaffold is a cornerstone in the design of fluorescent probes and functional dyes.[1] The rigid framework and extended π-system of the naphthalene core give rise to desirable photophysical properties, including high fluorescence quantum yields and sensitivity to the local environment. The introduction of a phenyl group at the 8-position and a hydroxyl group at the 1-position in 8-phenylnaphthalen-1-ol creates a sterically hindered environment and the potential for unique excited-state phenomena, most notably Excited-State Intramolecular Proton Transfer (ESIPT).

This guide will delve into the synthesis, expected photophysical characteristics, and detailed experimental protocols to unlock the full potential of this intriguing molecule.

Synthesis of 8-phenylnaphthalen-1-ol: A Proposed Route

A plausible and efficient synthetic route to 8-phenylnaphthalen-1-ol can be adapted from established cross-coupling methodologies, such as the Suzuki-Miyaura coupling reaction.[2] This approach offers high yields and good functional group tolerance.

Proposed Synthetic Protocol:

-

Starting Material: 8-Bromo-1-methoxynaphthalene. The hydroxyl group of 8-bromo-1-naphthol is protected as a methyl ether to prevent interference with the coupling reaction.

-

Suzuki-Miyaura Coupling: 8-Bromo-1-methoxynaphthalene is reacted with phenylboronic acid in the presence of a palladium catalyst (e.g., Pd(OAc)₂) and a suitable base (e.g., K₂CO₃) in a solvent mixture such as n-propanol/water.[2]

-

Deprotection: The resulting 8-phenyl-1-methoxynaphthalene is then deprotected using a standard ether cleavage reagent, such as boron tribromide (BBr₃), to yield the final product, 8-phenylnaphthalen-1-ol.

Caption: Proposed Suzuki-Miyaura coupling route for the synthesis of 8-phenylnaphthalen-1-ol.

Spectroscopic Properties: A Tale of Two Forms

The photophysical behavior of 8-phenylnaphthalen-1-ol is expected to be dominated by the phenomenon of Excited-State Intramolecular Proton Transfer (ESIPT).[3][4] Upon photoexcitation, the hydroxyl proton is transferred to the π-system of the naphthalene ring, leading to the formation of a transient keto-tautomer. This process results in a dual emission profile, a hallmark of ESIPT-capable molecules.

Absorption and Emission Spectra

-

Absorption: The absorption spectrum is anticipated to show characteristic π-π* transitions of the naphthalene chromophore, likely in the UV-A region (320-380 nm).

-

Emission: Due to ESIPT, two distinct emission bands are expected:

-

A higher-energy band (in the blue region, ~400-450 nm) corresponding to the emission from the locally excited enol form.

-

A significantly red-shifted, lower-energy band (in the green-yellow region, ~500-550 nm) with a large Stokes shift, originating from the excited keto-tautomer.[5]

-

Solvatochromism: Probing the Environment

The emission properties of 8-phenylnaphthalen-1-ol are predicted to be highly sensitive to the solvent environment.[6][7] This solvatochromism arises from the different dipole moments of the enol and keto forms in the ground and excited states.

-

Non-polar solvents: In non-polar aprotic solvents (e.g., cyclohexane, toluene), the enol emission is expected to be more prominent.

-

Polar aprotic solvents: In polar aprotic solvents (e.g., DMSO, acetonitrile), the charge-separated keto form will be stabilized, leading to an enhancement of the red-shifted emission.[8]

-

Polar protic solvents: In polar protic solvents (e.g., methanol, water), intermolecular hydrogen bonding can compete with the intramolecular proton transfer, potentially leading to a more complex emission profile with contributions from both the enol and solvated species.[9][10]

Data Presentation: Expected Photophysical Properties

| Property | Expected Range/Value | Conditions |

| Absorption Maximum (λ_abs) | 320 - 380 nm | Dichloromethane |

| Enol Emission Maximum (λ_em, E) | 400 - 450 nm | Cyclohexane |

| Keto Emission Maximum (λ_em, K) | 500 - 550 nm | Acetonitrile |

| Fluorescence Quantum Yield (Φ_F) | 0.1 - 0.6 | Solvent dependent |

| Excited-State Lifetime (τ) | 1 - 10 ns | Dependent on emitting species |

Experimental Characterization: A Step-by-Step Approach

To validate the predicted photophysical properties of 8-phenylnaphthalen-1-ol, a series of spectroscopic and time-resolved measurements are essential.

Steady-State Spectroscopy

Objective: To determine the absorption and emission maxima and the solvatochromic behavior.

Protocol:

-

Prepare dilute solutions (absorbance < 0.1 at the excitation wavelength) of 8-phenylnaphthalen-1-ol in a range of solvents of varying polarity.

-

Record the UV-Vis absorption spectra using a spectrophotometer.

-

Record the fluorescence emission spectra using a spectrofluorometer, exciting at the absorption maximum.

-

Analyze the shifts in the emission maxima as a function of solvent polarity parameters (e.g., Reichardt's ET(30) scale).[10]

Fluorescence Quantum Yield Determination

Objective: To quantify the efficiency of the fluorescence process.

Protocol (Comparative Method): [11][12]

-

Select a well-characterized fluorescence standard with a known quantum yield (ΦF,std) that absorbs in the same spectral region as the sample (e.g., quinine sulfate in 0.1 M H₂SO₄, ΦF,std = 0.54).

-

Prepare a series of solutions of both the standard and the sample in the same solvent with absorbances ranging from 0.02 to 0.1 at the excitation wavelength.

-

Measure the absorbance of each solution at the chosen excitation wavelength.

-

Record the fluorescence emission spectrum for each solution, ensuring identical experimental conditions (e.g., excitation wavelength, slit widths).

-

Integrate the area under the emission spectra for both the standard and the sample.

-

Plot the integrated fluorescence intensity versus absorbance for both the standard and the sample. The plots should be linear.

-

Calculate the quantum yield of the sample (ΦF,smp) using the following equation:

ΦF,smp = ΦF,std * (Gradsmp / Gradstd) * (nsmp² / nstd²)

where Grad is the gradient of the plot of integrated fluorescence intensity versus absorbance, and n is the refractive index of the solvent.[12]

Caption: Workflow for the determination of fluorescence quantum yield using the comparative method.

Time-Resolved Fluorescence Spectroscopy

Objective: To determine the excited-state lifetimes of the enol and keto species.

Protocol (Time-Correlated Single Photon Counting - TCSPC):

-

Excite the sample with a pulsed light source (e.g., a picosecond laser diode or a nitrogen laser) at the absorption maximum.[13]

-

Detect the emitted photons using a sensitive, high-speed detector (e.g., a microchannel plate photomultiplier tube).

-

Measure the time delay between the excitation pulse and the arrival of the emitted photon.

-

Construct a histogram of the arrival times of many photons to generate the fluorescence decay profile.

-

Fit the decay curve to a multi-exponential function to extract the lifetimes of the different emitting species. A bi-exponential decay would be expected, corresponding to the lifetimes of the enol and keto forms.

Transient Absorption Spectroscopy

Objective: To directly observe the formation and decay of the excited keto-tautomer.[14][15]

Protocol (Pump-Probe Spectroscopy):

-

Excite the sample with an ultrashort laser pulse (the "pump" pulse).

-

After a variable time delay, probe the sample with a second, broadband pulse (the "probe" pulse).

-

Measure the change in absorbance of the probe pulse as a function of wavelength and time delay.

-

The transient absorption spectrum will reveal new absorption bands corresponding to the excited keto-tautomer, providing direct evidence for its formation and allowing for the determination of its lifetime.[5]

Caption: Jablonski-type diagram illustrating the Excited-State Intramolecular Proton Transfer (ESIPT) process in 8-phenylnaphthalen-1-ol.

Conclusion and Future Directions

8-Phenylnaphthalen-1-ol represents a promising molecular scaffold with rich and complex photophysical properties. The anticipated dual emission resulting from Excited-State Intramolecular Proton Transfer, coupled with its sensitivity to the local environment, makes it a strong candidate for the development of ratiometric fluorescent sensors, molecular switches, and probes for biological imaging. The experimental protocols detailed in this guide provide a robust framework for the thorough characterization of this and related compounds, paving the way for their rational design and application in advanced materials and biomedical research.

References

- Birks, J. B. (1970).

- Kelly, A. M. (n.d.). Solvatochromic Photochemistry. Kelly Research Lab - UMBC.

- Choudhury, S. D., et al. (2009). Fluorescence excitation and excited state intramolecular proton transfer of jet-cooled naphthol derivatives: Part 1. 1-hydroxy-2-naphthaldehyde. Physical Chemistry Chemical Physics, 11(42), 9888-9896.

- Chen, Y., et al. (2020). Investigation of Excited-State Intramolecular Proton Transfer and Structural Dynamics in Bis-Benzimidazole Derivative (BBM). Molecules, 25(22), 5357.

- Oelgemöller, M., et al. (2018). Photochemical Synthesis and Properties of 1,6- and 1,8-Naphthalenophanes. Molecules, 23(12), 314.

- Basarić, N., et al. (2012). Excited State Intramolecular Proton Transfer (ESIPT) from Phenol to Carbon in Selected Phenylnaphthols and Naphthylphenols. The Journal of Organic Chemistry, 77(9), 4247-4258.

- Basarić, N., et al. (2013). Excited state intramolecular proton transfer (ESIPT) from phenol to carbon in selected phenylnaphthols and naphthylphenols. PubMed, 23544415.

- Yip, J. H. K., et al. (2015). Microwave-Assisted Synthesis and Fluorescent Properties of 4-Phenyl-1,8-naphthalimide. Molecules, 20(8), 14867-14880.

- Macmillan Group. (2020). Transient Absorption Spectroscopy Offers Mechanistic Insights for an Iridium/Nickel-Catalyzed C−O Coupling. Princeton University.

- Shapiro, S. L., et al. (1980). EXCITED-STATE PROTON-TRANSFER KINETICS IN 1-NAPHTHOL, 1-NAPHTHOL-SULFONATES, AND ORGANOMETALLIC COMPLEXES. Lawrence Berkeley Laboratory, University of California.

- Chen, R. F. (1972). Practical aspects of the fluorescence of phenylalanine, tyrosine, and tryptophan. In Excited States of Biological Molecules (pp. 575-586).

- PubChem. (n.d.). Phenyl-1-naphthylamine. National Center for Biotechnology Information.

- ResearchGate. (n.d.). Transient absorption spectroscopy detection of sensitized delayed fluorescence in chiral benzophenone/naphthalene systems.

- ResearchGate. (n.d.). Fluorescence lifetime and quantum yield of phenylalanine aqueous solutions: Temperature and concentration effects.

- University of California, Irvine. (n.d.). A Guide to Recording Fluorescence Quantum Yields. Department of Chemistry.

- National Institutes of Health. (2019). Synthesis and Spectral Properties of 8-Anilinonaphthalene-1-sulfonic Acid (ANS) Derivatives Prepared by Microwave-Assisted Copper(0)-Catalyzed Ullmann Reaction.

- Oregon Medical Laser Center. (n.d.). Phenylalanine.

- ResearchGate. (n.d.). Synthesis and transient absorption spectra of derivatives of 1,8-naphthalic anhydrides and naphthalimides containing 2,2,6,6-tetramethylpiperidine; triplet route of deactivation.

- ResearchGate. (n.d.). Reversal in solvatochromism, photochromism and thermochromism in a new bis-azo dye based on naphthalen-1-amine.

- Department of Photochemistry and Spectroscopy. (n.d.). unique transient absorption spectrometer.

- ResearchGate. (n.d.). Schematic of 1-phenylnaphthalene synthesis.

- ResearchGate. (n.d.). Fluorescence Quantum Yields—Methods of Determination and Standards.

- Edinburgh Instruments. (n.d.). Relative Quantum Yield.

- MDPI. (2023). Reversal in solvatochromism, photochromism and thermochromism in a new bis-azo dye based on naphthalen-1-amine. Molecules, 28(17), 6401.

- Wikipedia. (n.d.). Solvatochromism.

Sources

- 1. Microwave-Assisted Synthesis and Fluorescent Properties of 4-Phenyl-1,8-naphthalimide [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Fluorescence excitation and excited state intramolecular proton transfer of jet-cooled naphthol derivatives: Part 1. 1-hydroxy-2-naphthaldehyde - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 4. Excited state intramolecular proton transfer (ESIPT) from phenol to carbon in selected phenylnaphthols and naphthylphenols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Investigation of Excited-State Intramolecular Proton Transfer and Structural Dynamics in Bis-Benzimidazole Derivative (BBM) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Solvatochromic Photochemistry – Kelly Research Lab – UMBC [kellylab.umbc.edu]

- 7. Solvatochromism - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. openaccess.iku.edu.tr [openaccess.iku.edu.tr]

- 11. chem.uci.edu [chem.uci.edu]

- 12. edinst.com [edinst.com]

- 13. photoscience.pl [photoscience.pl]

- 14. researchgate.net [researchgate.net]

- 15. macmillan.princeton.edu [macmillan.princeton.edu]

Electronic Properties and Synthetic Protocols for Substituted 8-Phenylnaphthalen-1-ol

The following technical guide details the electronic, photophysical, and synthetic characteristics of substituted 8-phenylnaphthalen-1-ol.

Content Type: Technical Whitepaper Audience: Researchers, Medicinal Chemists, and Materials Scientists

Executive Summary: The "Carbon-Acid" Scaffold

8-Phenylnaphthalen-1-ol represents a privileged scaffold in physical organic chemistry due to its unique ability to undergo Excited-State Intramolecular Proton Transfer (ESIPT) to a carbon atom, rather than the conventional heteroatom (N or O). This "Carbon-Acid" behavior generates a transient Quinone Methide (QM) species, resulting in large Stokes shifts and environment-sensitive fluorescence. Furthermore, the steric bulk of the peri-phenyl ring introduces atropisomerism , creating a tunable axis of chirality that can be exploited for enantioselective catalysis or chiral sensing.

This guide analyzes the electronic architecture, provides a self-validating synthetic protocol, and details the substituent effects that modulate these properties.

Electronic Architecture & ESIPT Mechanism

The Intramolecular Hydrogen Bond (IMHB)

In the ground state (

Upon photoexcitation to the first singlet excited state (

The ESIPT Cycle

Unlike benzazoles where ESIPT is reversible and rapid, the Carbon-Acid ESIPT in 8-phenylnaphthalen-1-ol involves a significant structural reorganization.

-

Excitation (

): Absorption of UV light promotes the Enol to the Excited Enol ( -

Proton Transfer (

): The proton tunnels to the phenyl ring, forming the Excited Keto/QM species ( -

Radiative Decay (

): The QM species relaxes via fluorescence. Due to the high energy cost of the quinoid structure, this emission is significantly red-shifted (Large Stokes Shift). -

Reverse Proton Transfer (

): The ground state QM species is unstable and rapidly rearomatizes back to the Enol form.

Figure 1: The four-level photocycle of 8-phenylnaphthalen-1-ol, highlighting the formation of the Quinone Methide (QM) intermediate.

Substituent Effects: Tuning the Scaffold

The electronic properties can be fine-tuned by placing substituents on the phenyl ring (the "Acceptor") or the naphthalene core (the "Donor").

Electronic Tuning (Hammett Correlation)

-

Electron-Withdrawing Groups (EWGs) on Phenyl (e.g., -CF3, -CN at

-position):-

Effect: Increases the acidity of the phenyl ring protons (ground state) but decreases the basicity of the carbon acceptor in the excited state.

-

Outcome: Can hinder ESIPT efficiency if the acceptor carbon becomes too electron-deficient to accept the proton. However, strong EWGs can stabilize the resulting anionic charge on the oxygen in the zwitterion.

-

-

Electron-Donating Groups (EDGs) on Phenyl (e.g., -OMe, -Me):

-

Effect: Increases electron density on the phenyl ring.

-

Outcome: Facilitates proton capture by the phenyl ring, potentially enhancing the rate of ESIPT and the quantum yield of the red-shifted emission.

-

Steric Tuning (Atropisomerism)

The rotation around the C1-C8 bond is restricted.

-

Class 1 (Low Barrier): Unsubstituted phenyl ring. Rapid rotation at room temperature.[1][2]

-

Class 2/3 (High Barrier): Ortho-substitution on the phenyl ring (e.g., 2'-methyl-8-phenylnaphthalen-1-ol).

Experimental Protocol: Synthesis of 8-(2-Methylphenyl)naphthalen-1-ol

This protocol utilizes a Suzuki-Miyaura Cross-Coupling followed by demethylation. This route is preferred over direct naphthol coupling due to the instability of free naphthols under basic coupling conditions.

Reagents & Equipment[4]

-

Substrate: 1-Methoxy-8-bromonaphthalene (synthesized from 1,8-bromonaphthol via methylation or available commercially).

-

Coupling Partner: 2-Methylphenylboronic acid (1.5 equiv).

-

Catalyst:

(5 mol%). -

Base:

(2.0 M aqueous). -

Solvent: DME (Dimethoxyethane) / Water (3:1).

-

Deprotection:

(1.0 M in DCM).

Step-by-Step Methodology

Step 1: The Suzuki Coupling (Formation of the Biaryl Core)

-

Charge: In a flame-dried Schlenk flask, combine 1-methoxy-8-bromonaphthalene (1.0 mmol), 2-methylphenylboronic acid (1.5 mmol), and

(0.05 mmol). -

Inert: Evacuate and backfill with Argon (

). -

Solvate: Add degassed DME (10 mL) and 2.0 M

(2 mL). -

Reflux: Heat to

for 16 hours. Monitor by TLC (Hexane/EtOAc 9:1). -

Workup: Cool to RT. Dilute with

, wash with brine, dry over -

Purify: Flash chromatography (Silica, 0-5% EtOAc in Hexanes). Yield target: >80%.

Step 2: Demethylation (Unmasking the Phenol)

-

Dissolve: Dissolve the biaryl ether (from Step 1) in anhydrous DCM at

. -

Add: Dropwise addition of

(3.0 equiv). Caution: Exothermic. -

React: Allow to warm to RT and stir for 4 hours.

-

Quench: Cool to

. Slowly add Methanol to quench excess borane. -

Isolate: Wash with saturated

, dry, and concentrate. -

Final Purification: Recrystallization from Hexane/DCM.

Figure 2: Synthetic workflow for the preparation of substituted 8-phenylnaphthalen-1-ol.

Summary of Photophysical Properties

The following data summarizes the expected properties for the parent compound and its derivatives.

| Property | Value / Range | Notes |

| Abs Max ( | 290 - 310 nm | |

| Em Max ( | 450 - 550 nm | Highly dependent on solvent polarity (QM character). |

| Stokes Shift | > 6000 | Indicative of ESIPT/QM formation. |

| ~9.4 | Similar to 1-naphthol.[4] | |

| ~0.5 | Extremely photoacidic; drives proton transfer. | |

| Quantum Yield ( | 0.01 - 0.30 | Generally low in protic solvents due to H-bonding quenching; higher in aprotic/rigid media. |

References

-

Excited State Intramolecular Proton Transfer (ESIPT) from Phenol to Carbon in Selected Phenylnaphthols. J. Org. Chem. (2012).[5] Establishes the mechanism of Carbon-Acid ESIPT and the formation of Quinone Methide species.

-

Observation of excited state proton transfer reactions in 2-phenylphenol and 2-phenyl-1-naphthol. Phys. Chem. Chem. Phys. (2013).[1] Femtosecond time-resolved studies confirming the QM intermediate.

-

Microwave-Assisted Synthesis and Fluorescent Properties of 4-Phenyl-1,8-naphthalimide. Molbank (2020).[6] Provides comparative Suzuki coupling protocols for naphthalimide derivatives.

-

Properties of Configurationally Stable Atropoenantiomers. J. Nat. Prod. (2018).[7] Discusses the rotational barriers and classification of atropisomers in biaryl systems.

-

Isocyanonaphthol Derivatives: Excited-State Proton Transfer and Solvatochromic Properties. Molecules (2021). Provides pKa values and solvatochromic data for substituted naphthols.

Sources

- 1. Atropisomerism [ch.ic.ac.uk]

- 2. Atropisomerism in medicinal chemistry: challenges and opportunities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Isocyanonaphthol Derivatives: Excited-State Proton Transfer and Solvatochromic Properties | MDPI [mdpi.com]

- 5. White light employing luminescent engineered large (mega) Stokes shift molecules: a review - RSC Advances (RSC Publishing) DOI:10.1039/D1RA00129A [pubs.rsc.org]

- 6. Microwave-Assisted Synthesis and Fluorescent Properties of 4-Phenyl-1,8-naphthalimide [mdpi.com]

- 7. researchgate.net [researchgate.net]

Chiral resolution of 8-phenylnaphthalen-1-ol derivatives

An In-Depth Technical Guide to the Chiral Resolution of 8-Phenylnaphthalen-1-ol Derivatives

Abstract

The 8-phenylnaphthalen-1-ol scaffold represents a core structural motif in numerous functional materials and pharmaceutical agents. Its axial chirality, a result of hindered rotation around the C-C single bond connecting the phenyl and naphthalene rings (atropisomerism), is often critical for its biological activity and material properties.[1][2][3] Consequently, the efficient separation of its enantiomers is a paramount challenge in both academic research and industrial drug development. This guide provides an in-depth exploration of the primary methodologies for the chiral resolution of this class of compounds, grounded in fundamental principles and field-proven insights. We will dissect classical diastereomeric salt formation, modern chromatographic techniques, and enzymatic resolutions, offering not just protocols, but the strategic rationale behind their application.

The Significance of Atropisomerism in 8-Phenylnaphthalen-1-ol Systems

Atropisomerism is a unique form of stereoisomerism arising from restricted bond rotation that creates a chiral axis.[2][4] Unlike point chirality centered on an atom, this axial chirality makes the molecule non-superimposable on its mirror image. In the context of drug development, the two atropisomers of a compound can exhibit vastly different pharmacological profiles, including potency, pharmacokinetics, and toxicity.[4][5][6] The stability of these atropisomers is determined by the rotational energy barrier; for drug candidates, this barrier must be high enough to prevent racemization under physiological conditions.[1][7]

The 8-phenylnaphthalen-1-ol framework presents a specific challenge for resolution. The phenolic hydroxyl group is weakly acidic, which can complicate traditional resolution methods that rely on acid-base chemistry.[8] This guide addresses this challenge by detailing established and innovative approaches to achieve high enantiomeric purity.

Methodologies for Chiral Resolution

The separation of a racemic mixture into its constituent enantiomers can be approached through several distinct strategies.[9] The choice of method is dictated by factors such as the scale of the separation, the physicochemical properties of the substrate, cost, and the required level of enantiopurity. For 8-phenylnaphthalen-1-ol derivatives, the most relevant methods are:

-

Classical Resolution via Diastereomeric Salt Formation: A time-tested method involving the reaction of the racemic compound with a chiral resolving agent to form diastereomers, which are then separated by crystallization.[10][11]

-

Chiral Chromatography (HPLC & SFC): A powerful analytical and preparative tool that uses a chiral stationary phase (CSP) to physically separate the enantiomers.[12]

-

Enzymatic Kinetic Resolution: A highly selective method that uses an enzyme to preferentially catalyze a reaction on one enantiomer, allowing for the separation of the unreacted enantiomer from the modified one.[13]

In-Depth Analysis & Protocols

Classical Resolution: Diastereomeric Salt Formation

This technique leverages the principle that diastereomers possess different physical properties, such as solubility, allowing for their separation by fractional crystallization.[11][13] The racemic 8-phenylnaphthalen-1-ol (a weak acid) is reacted with an enantiomerically pure chiral base (the resolving agent) to form a pair of diastereomeric salts.

Causality Behind Experimental Choices: The primary challenge is the weak acidity of the phenol. Standard chiral amines may not be basic enough to form stable, crystalline salts.[8] Therefore, the selection of a strongly basic resolving agent is critical. Chiral amidines, for instance, have proven effective for resolving weakly acidic phenols as they are significantly stronger Brønsted bases than conventional amines.[8] The choice of solvent is equally crucial; it must provide a significant solubility differential between the two diastereomeric salts to enable efficient separation through crystallization.

Workflow for Classical Resolution

Caption: Workflow for chiral resolution via diastereomeric salt formation.

Experimental Protocol: Screening for Diastereomeric Salt Resolution

-

Resolving Agent & Solvent Screening:

-

In separate test tubes, dissolve 100 mg of racemic 8-phenylnaphthalen-1-ol derivative and 0.5-1.0 equivalents of a selected chiral resolving agent (e.g., (R)-(-)-1-(1-Naphthyl)ethylamine, Brucine, or a custom chiral amidine) in a small volume (1-2 mL) of various solvents (e.g., ethyl acetate, acetonitrile, isopropanol, methanol).

-

Heat the mixtures gently to ensure complete dissolution.

-

Allow the solutions to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.

-

Observe for the formation of crystalline solids. A successful "hit" is a condition that yields a crystalline salt.

-

-

Scale-Up and Fractional Crystallization:

-

Select the optimal resolving agent/solvent combination from the screen.

-

Dissolve the racemate (e.g., 5.0 g) and the resolving agent in the minimum amount of hot solvent required for complete dissolution.

-

Allow the solution to cool slowly to ambient temperature. The less soluble diastereomeric salt will crystallize out.

-

Collect the crystals by filtration and wash with a small amount of cold solvent.

-

-

Liberation of the Enantiomer:

-

Suspend the crystalline diastereomeric salt in a biphasic mixture of an organic solvent (e.g., ethyl acetate) and dilute aqueous acid (e.g., 1 M HCl).

-

Stir vigorously until all solids dissolve. The acid protonates the chiral base, moving it to the aqueous layer, while the "liberated" enantiomer of the 8-phenylnaphthalen-1-ol remains in the organic layer.

-

Separate the layers, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

-

Analysis:

-

Determine the enantiomeric excess (% ee) of the recovered product using chiral HPLC (see section 3.2).

-

The mother liquor can be treated to recover the other enantiomer, although it will be of lower enantiomeric purity without further recrystallization steps.

-

Data Summary: Hypothetical Resolution Screen

| Resolving Agent | Solvent | Yield of Salt | % ee of Liberated Phenol |

| (S)-1-Phenylethylamine | Ethyl Acetate | 45% | 75% |

| Brucine | Methanol | 60% | 88% |

| (R)-Dehydroabietylamine | Acetonitrile | 52% | 95% |

| Chiral Amidine | Isopropanol | 48% | >99% |

Chiral Chromatography

Direct separation of enantiomers using High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) with a Chiral Stationary Phase (CSP) is a highly versatile and powerful method.[12][14] The separation is based on the differential transient diastereomeric interactions between the two enantiomers and the chiral selector immobilized on the stationary phase.

Causality Behind Experimental Choices: The choice of CSP is the most critical parameter. For biaryl atropisomers like 8-phenylnaphthalen-1-ol derivatives, polysaccharide-based CSPs (e.g., cellulose or amylose derivatives coated or immobilized on silica) are often the first choice due to their broad applicability and excellent resolving power. The mobile phase composition (solvents and additives) is then optimized to fine-tune the retention and selectivity. The inclusion complexing mechanism plays a key role, where one enantiomer fits better into the chiral cavities or grooves of the CSP.

Workflow for Chiral HPLC Method Development

Caption: Stereoselective acylation in enzymatic kinetic resolution.

Experimental Protocol: Lipase-Catalyzed Resolution

-

Enzyme and Condition Screening:

-

To a solution of racemic 8-phenylnaphthalen-1-ol (100 mg) in an organic solvent (e.g., toluene or THF), add an acyl donor (e.g., vinyl acetate, 1.5 equivalents).

-

Add a lipase preparation (e.g., 50 mg of Candida antarctica lipase B, CAL-B).

-

Stir the reaction at a controlled temperature (e.g., 40 °C).

-

Monitor the reaction progress by taking small aliquots over time and analyzing them by chiral HPLC to determine the conversion and the % ee of the remaining starting material and the formed ester product.

-

-

Preparative Scale Resolution:

-

Scale the reaction based on the optimal conditions found in the screen.

-

Run the reaction until approximately 50% conversion is reached to maximize the ee of both components.

-

Stop the reaction by filtering off the enzyme.

-

Concentrate the filtrate to remove the solvent and excess acyl donor.

-

-

Product Separation:

-

The resulting mixture of the unreacted alcohol enantiomer and the acylated enantiomer can be easily separated using standard column chromatography on silica gel, as their polarities are now significantly different.

-

Elute with a solvent system like Hexane/Ethyl Acetate to isolate both the unreacted enantiomer and the esterified enantiomer.

-

The ester can be hydrolyzed back to the pure alcohol enantiomer if desired.

-

Data Summary: Example Enzymatic Resolution

| Time (h) | Conversion (%) | % ee of Substrate | % ee of Product |

| 4 | 25% | 33% | >99% |

| 8 | 45% | 82% | >99% |

| 12 | 51% | >99% | 98% |

| 24 | 65% | 95% | 96% |

Comparative Analysis and Conclusion

| Method | Advantages | Disadvantages | Best Suited For |

| Diastereomeric Salt Formation | Scalable, cost-effective for large quantities, well-established technology. [14] | Labor-intensive screening process, success is unpredictable, theoretical max yield is 50% without racemization. [10] | Kilogram-scale industrial production where a suitable resolving agent is found. |

| Chiral Chromatography | Rapid method development, high purity achievable, applicable to a wide range of compounds, both analytical and preparative. [12] | High cost of chiral stationary phases and solvents, can be difficult to scale up (especially HPLC). [1][14] | Research & development, small to medium scale production (grams), and for analytical purity control. |

| Enzymatic Resolution | Exceptional selectivity, mild reaction conditions, environmentally friendly ("green chemistry"). | Limited by substrate scope and enzyme stability, theoretical max yield is 50% without a dynamic process. | Applications where high enantiopurity is critical and the substrate is compatible with available enzymes. |

References

-

Wikipedia. Chiral resolution. [Link]

-

Advances in Engineering. Green and Strategic Approach for Chiral Resolution by Diastereomeric Salt Formation: The Study of Racemic Ibuprofen. [Link]

-

PubMed. 1,8-naphthyridine derivatives: an updated review on recent advancements of their myriad biological activities. [Link]

-

PubMed. Enzymatic resolution of chiral phosphinate esters. [Link]

-

pubs.acs.org. Enzymatic Resolution of Chiral Phosphinate Esters. [Link]

-

National Center for Biotechnology Information. Dynamic Kinetic Resolution of Biaryl Atropisomers via Peptide-Catalyzed Asymmetric Bromination. [Link]

-

ACS Publications. Synthesis of Atropisomeric Biaryls via Chiral Suzuki–Miyaura/Enzymatic Kinetic Resolution. [Link]

-

mdpi.com. Synthesis of Atropisomeric Biaryls via Chiral Suzuki–Miyaura/Enzymatic Kinetic Resolution. [Link]

-

RSC Publishing. Direct enantioseparation of axially chiral 1,1′-biaryl-2,2′-diols using amidine-based resolving agents. [Link]

-

ResearchGate. Atropisomerism in Drug Discovery and Development | Request PDF. [Link]

-

PubMed Central. Overcoming the Limitations of Transition-Metal Catalysis in the Chemoenzymatic Dynamic Kinetic Resolution (DKR) of Atropisomeric Bisnaphthols. [Link]

-

ResearchGate. A systematic review on 1,8-naphthalimide derivatives as emissive materials in organic light-emitting diodes. [Link]

-

ACS Publications. Organocatalytic Enantioselective Synthesis of Axially Chiral Molecules: Development of Strategies and Skeletons. [Link]

-

ResearchGate. Synthetic routes. (a) Synthesis of 8-phenylnaphthalen-1-amine... [Link]

-

PubMed. Application of achiral-chiral two-dimensional HPLC for separation of phenylalanine and tryptophan enantiomers in dietary supplement. [Link]

-

baranlab.com. Atropisomerism in Drug Design. [Link]

-

BioDuro. Diastereomeric Salt Resolution for Separating Chiral Compounds on Larger Scale at BioDuro. [Link]

-

Semantic Scholar. Comparison of HPLC Separation of Phenylalanine Enantiomers on Different Types of Chiral Stationary Phases. [Link]

-

RSC Publishing. Atroposelective transformation of axially chiral (hetero)biaryls. From desymmetrization to modern resolution strategies. [Link]

-

eScholarship.org. Catalytic Dynamic Kinetic Resolutions in Tandem to Construct Two-Axis Terphenyl Atropisomers. [Link]

-

MDPI. Chiral Separation in Preparative Scale: A Brief Overview of Membranes as Tools for Enantiomeric Separation. [Link]

-

Phenomenex. Chiral HPLC Separations. [Link]

-

Chemistry LibreTexts. 6.8: Resolution (Separation) of Enantiomers. [Link]

-

National Center for Biotechnology Information. Enantioselective synthesis of [1,1′-binaphthalene]-8,8′-diyl bis(diphenylphosphane) and its derivatives. [Link]

-

PubMed. Recent encounters with atropisomerism in drug discovery. [Link]

-

National Center for Biotechnology Information. Elucidating Chiral Resolution of Aromatic Amino Acids Using Glycopeptide Selectors: A Combined Molecular Docking and Chromatographic Study. [Link]

-

ResearchGate. Synthesis of 8-Methoxy-1-methyl-1 H -benzo[ d e ]n[10][15]aphthyridin-9-ol (Isoaaptamine) and Analogues. [Link]

-

Pharma's Almanac. Applying Enzymatic Synthesis for Chiral Molecules. [Link]

-

researchgate.net. A Validated Chiral HPLC Method for the Enantiomeric Separation of Melphalan HCl. [Link]

-

PubMed. Dynamic kinetic resolution of atropisomeric amides. [Link]

-

scirp.org. “Atropisomeric” Drugs: Basic Concept and Example of Application to Drug Development. [Link]

-

Pharmaceutical Technology. Chiral Resolution with and without Resolving Agents. [Link]

-

pubs.acs.org. Deracemization of Atropisomeric Biaryls Enabled by Copper Catalysis. [Link]

-

ResearchGate. (PDF) Dynamic Kinetic Resolution of 2‐Hydroxybiaryl Atropisomers via Lipase‐Catalyzed Enantioselective O‐Acylation. [Link]

-

ResearchGate. Efficient resolution of (±)-α-cyclopropylethanol by crystallization of its inclusion complex with chiral diols | Request PDF. [Link]

-

ACS Publications. Atropisomerism in the Pharmaceutically Relevant Realm. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Recent encounters with atropisomerism in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. baranlab.org [baranlab.org]

- 6. “Atropisomeric” Drugs: Basic Concept and Example of Application to Drug Development [scirp.org]

- 7. Atroposelective transformation of axially chiral (hetero)biaryls. From desymmetrization to modern resolution strategies - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D0CS00870B [pubs.rsc.org]

- 8. Direct enantioseparation of axially chiral 1,1′-biaryl-2,2′-diols using amidine-based resolving agents - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03546K [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. Chiral resolution - Wikipedia [en.wikipedia.org]

- 11. advanceseng.com [advanceseng.com]

- 12. phx.phenomenex.com [phx.phenomenex.com]

- 13. pharmtech.com [pharmtech.com]

- 14. Diastereomeric Salt Resolution for Separating Chiral Compounds on Larger Scale at BioDuro-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 15. Dynamic Kinetic Resolution of Biaryl Atropisomers via Peptide-Catalyzed Asymmetric Bromination - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: 8-Phenylnaphthalen-1-ol as a Microenvironment-Sensitive Fluorescent Probe

This guide outlines the technical application of 8-phenylnaphthalen-1-ol (also known as 8-phenyl-1-naphthol) as a specialized fluorescent probe. Unlike standard commercial dyes, this molecule is primarily utilized in physical organic chemistry and biophysics to interrogate microviscosity , chiral microenvironments , and OH-π interactions .

Its unique 1,8-peri-substitution pattern creates a sterically crowded "cleft" that forces the phenyl ring out of planarity, making its fluorescence quantum yield highly sensitive to conformational restriction (molecular rotor effect) and solvent polarity.

Introduction & Mechanism of Action

The Molecule

8-phenylnaphthalen-1-ol consists of a naphthalene core with a hydroxyl group at position 1 and a phenyl ring at position 8.

-

Key Structural Feature: The peri-interaction (positions 1 and 8) creates severe steric strain. The phenyl ring cannot lie planar with the naphthalene system.

-

Chirality: The molecule exhibits atropisomerism (axial chirality) due to restricted rotation around the C8-C1' bond. In fluid solution, these conformers interconvert rapidly; in restricted environments (e.g., protein binding pockets), a single conformer may be stabilized.

Fluorescence Mechanism: The Molecular Rotor Principle

The fluorescence of 8-phenylnaphthalen-1-ol is governed by Twisted Intramolecular Charge Transfer (TICT) and conformational relaxation dynamics.

-

Excitation: Upon UV excitation (~290–300 nm), the molecule enters the locally excited (LE) state.

-

Relaxation (Viscosity Dependent):

-

Low Viscosity: The phenyl ring rotates freely, facilitating non-radiative decay (energy loss as heat). Fluorescence is weak (Low Quantum Yield,

). -

High Viscosity / Steric Constraint: Rotation is hindered. The non-radiative pathway is blocked, forcing relaxation via photon emission. Fluorescence intensity increases significantly.

-

-

OH-π Interaction: The proximity of the hydroxyl proton to the phenyl

-cloud allows for intramolecular hydrogen bonding (OH···

Mechanistic Diagram

Caption: Figure 1. Jablonski diagram illustrating the viscosity-dependent fluorescence mechanism. Restricted rotation enhances radiative decay.

Technical Specifications

| Property | Value / Characteristic | Notes |

| Molecular Formula | C₁₆H₁₂O | MW: 220.27 g/mol |

| Excitation Max ( | 290–310 nm | Characteristic of naphthalene absorption. |

| Emission Max ( | 360–420 nm | Solvent dependent (Solvatochromic). |

| Solubility | DMSO, Methanol, Ethanol, CH₂Cl₂ | Poorly soluble in water; requires organic co-solvent. |

| Stokes Shift | Large (~70–100 nm) | Due to structural relaxation in the excited state. |

| pKa | ~9.0–10.0 | Modulated by intramolecular OH··· |

Experimental Protocols

Protocol A: Preparation of Probe Stock Solution

Because 8-phenylnaphthalen-1-ol is hydrophobic, proper stock preparation is critical to prevent aggregation.

-

Weighing: Accurately weigh 2.2 mg of 8-phenylnaphthalen-1-ol.

-

Dissolution: Dissolve in 1.0 mL of anhydrous DMSO (Dimethyl sulfoxide) to create a 10 mM Stock Solution .

-

Note: Ethanol can be used for short-term storage, but DMSO prevents evaporation during storage.

-

-

Storage: Aliquot into amber microcentrifuge tubes. Store at -20°C. Stable for 6 months.

-

Working Solution: Dilute the stock 1:1000 in the experimental buffer/solvent to achieve a final concentration of 10 µM .

-

Critical: Always add the probe stock to the buffer while vortexing to prevent precipitation.

-

Protocol B: Microviscosity Sensing in Lipid Membranes/Micelles

This assay measures the rigidity of lipid bilayers or micellar cores.

Materials:

-

Liposomes (e.g., DPPC, DOPC) or Micelles (SDS, CTAB).

-

Probe Working Solution (10 µM in PBS).

-

Quartz Cuvette or Black 96-well plate.

Steps:

-

Baseline Measurement: Add 100 µL of PBS (buffer only) to a well. Add 1 µL of Probe Stock. Measure fluorescence (Ex: 300 nm, Em: 350–500 nm). This is the Free Probe signal (should be low).

-

Sample Preparation: Prepare a concentration series of liposomes (0 to 500 µM lipid).

-

Staining: Add 8-phenylnaphthalen-1-ol (final conc. 5 µM) to each lipid sample.

-

Incubation: Incubate at Room Temperature for 10 minutes in the dark to allow intercalation.

-

Measurement: Record fluorescence emission spectra.

-

Data Analysis:

-

Plot Integrated Fluorescence Intensity vs. Lipid Concentration.

-

Interpretation: A sharp increase in intensity indicates the probe has entered the hydrophobic, viscous interior of the membrane.

-

Phase Transition: To detect Phase Transition Temperature (

), heat the sample slowly (e.g., 20°C to 60°C for DPPC) while monitoring fluorescence. A drop in intensity indicates the transition from the gel phase (high viscosity) to the liquid crystalline phase (low viscosity).

-

Protocol C: Hydrophobic Pocket Binding (Protein Assay)

Used to detect "molten globule" states or hydrophobic binding sites on proteins (e.g., Albumin, Beta-lactoglobulin).

Workflow Diagram:

Caption: Figure 2. Step-by-step workflow for protein binding assays.

Analysis:

-

Blue Shift: If the emission maximum shifts from ~400 nm (buffer) to ~360 nm, the probe is in a non-polar environment.

-

Intensity: An increase in quantum yield confirms binding and restricted rotation.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Precipitation | Probe concentration too high (>20 µM) in aqueous buffer. | Reduce concentration to 1–5 µM. Ensure DMSO content < 1%. |

| High Background | Impurities in solvent or buffer. | Use spectroscopic grade solvents. Run a "solvent only" blank. |

| No Fluorescence Change | Probe not binding or environment not viscous enough. | Verify binding with a known control (e.g., HSA). Try a more viscous control (Glycerol). |

| Photobleaching | High intensity UV exposure. | Minimize exposure time. Use a shutter between measurements. |

References

-

Synthesis and Characterization

-

Ruthenium-Catalyzed C-H Arylation of 1-Naphthol with Aryl and Heteroaryl Halides. (Synthesis of 8-phenylnaphthalen-1-ol).[1]

-

Source:

-

-

Mechanistic Photophysics (ESIPT & Rotor)

-

Excited state intramolecular proton transfer (ESIPT) from phenol to carbon in selected phenylnaphthols.[2] (Details on the photophysics of isomeric phenylnaphthols).

-

Source:

-

-

Anion-π and OH-π Interactions